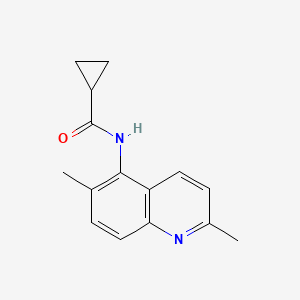![molecular formula C15H9NO3 B15010725 2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B15010725.png)
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an amine with a carbonyl compound. This particular compound is characterized by the presence of an imino group (C=N) and a hydroxyphenyl group attached to an indene-dione structure. Schiff bases have been widely studied due to their diverse applications in various fields, including coordination chemistry, catalysis, and biological activities .
Preparation Methods
The synthesis of 2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-hydroxybenzaldehyde and 1H-indene-1,3(2H)-dione in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding quinone derivatives.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: The compound is used in the development of sensors and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its catalytic and biological activities. The presence of the imino and hydroxy groups allows the compound to participate in hydrogen bonding and other non-covalent interactions, contributing to its biological effects .
Comparison with Similar Compounds
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione can be compared with other similar Schiff base compounds, such as:
2-{[(2-hydroxyphenyl)imino]methyl}phenol: This compound also contains a hydroxyphenyl and imino group but differs in its core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H9NO3 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)iminoindene-1,3-dione |
InChI |
InChI=1S/C15H9NO3/c17-12-8-4-3-7-11(12)16-13-14(18)9-5-1-2-6-10(9)15(13)19/h1-8,17H |
InChI Key |
LEVUICRLFJDCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NC3=CC=CC=C3O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B15010644.png)
![N,N'-{(5-ethyl-2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyl]}diacetamide](/img/structure/B15010646.png)


![2-chloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010671.png)
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15010682.png)

![3-{[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15010689.png)

![2-chloro-5-{(4Z)-4-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B15010724.png)

methylidene}hydrazinyl]-3-chloroquinoxaline](/img/structure/B15010732.png)
![2-(4-ethylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B15010738.png)
![methyl 4-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15010753.png)
